4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide
Description
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide is a fluorene-based organic compound featuring a central 9-oxofluorene core symmetrically substituted at the 2 and 7 positions with pentylpyridinium groups. The diiodide counterions balance the positive charge on the pyridinium moieties.
Properties
CAS No. |
651049-07-9 |
|---|---|
Molecular Formula |
C33H36I2N2O |
Molecular Weight |
730.5 g/mol |
IUPAC Name |
2,7-bis(1-pentylpyridin-1-ium-4-yl)fluoren-9-one;diiodide |
InChI |
InChI=1S/C33H36N2O.2HI/c1-3-5-7-17-34-19-13-25(14-20-34)27-9-11-29-30-12-10-28(24-32(30)33(36)31(29)23-27)26-15-21-35(22-16-26)18-8-6-4-2;;/h9-16,19-24H,3-8,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
VZMLZSUPNXTMBK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCC.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide typically involves the reaction of 9-oxo-9H-fluorene-2,7-diyl with 1-pentylpyridinium iodide under specific conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The pyridinium groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Fluorene Derivatives with Alkyl/Aryl Substituents
Compound A : 9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole)
- Structural Differences : Replaces the 9-oxo group with dihexyl chains and substitutes pyridinium with carbazole units.
- Properties : Enhanced hydrophobicity and reduced ionic character compared to the target compound. Carbazole substituents improve hole-transport properties in organic electronics .
- Applications : Primarily used in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Compound B : 4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline)
- Structural Differences : Features dioctyl chains at the 9-position and diphenylaniline groups instead of pyridinium.
- Properties: Higher solubility in non-polar solvents and superior charge-carrier mobility due to extended π-conjugation .
- Applications : Applied in field-effect transistors (FETs) and as a luminescent material.
Key Contrast : The target compound’s 9-oxo group and ionic pyridinium substituents impart distinct polarity and redox activity, making it more suitable for aqueous-phase reactions or biological interfaces compared to alkyl/aryl fluorenes .
Ionic Counterpart: Piperidinium-Based Diiodides
Compound C : (4,4'-Biphenylylenebis(2-oxoethylene))bis(1-methylpiperidinium) Diiodide
- Structural Differences : Replaces the fluorene core with a biphenylylene linker and substitutes pentylpyridinium with methylpiperidinium.
- Properties : Similar ionic character but reduced rigidity. The biphenylylene linker allows conformational flexibility, influencing binding specificity in biological systems .
Key Contrast : The target compound’s fluorene backbone provides superior planarity and electronic delocalization, favoring applications in optoelectronics over neuroactive roles .
Functional Group Variations: Aldehydes vs. Pyridiniums
Compound D : 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde
- Structural Differences : Substitutes pyridinium groups with aldehyde functionalities.
- Properties : Aldehydes enable covalent bonding (e.g., Schiff base formation) but reduce solubility in polar solvents.
- Applications : Intermediate in polymer synthesis and molecular sensors .
Key Contrast : The target compound’s pyridinium groups enhance solubility in polar media and stabilize charge-separated states, critical for catalytic or electrochemical applications .
Polymeric Analogues
Compound E : Poly(9,9-bis(6-trimethyl ammonium iodide)-hexyl-fluorene-2,7-diyl-alt(benzo[2,1,3]thiadiazol-4,7-diyl))
- Structural Differences : A polymeric fluorene derivative with alternating thiadiazole units and trimethylammonium side chains.
- Properties : Combines ionic conductivity with semiconducting behavior, enabling use in flexible electronics.
- Applications : Electrochromic devices and bioimaging probes .
Key Contrast: The monomeric nature of the target compound allows precise molecular tuning, whereas polymeric analogues prioritize processability and bulk material properties .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis (via tetrazonium salt solvolysis) allows modular substitution, contrasting with carbazole or aniline derivatives requiring cross-coupling reactions .
- Photochemical Stability : The 9-oxo group reduces HOMO energy levels, enhancing photostability compared to alkylfluorenes, which degrade under UV light .
- Biological Interactions : Ionic pyridinium groups enable electrostatic interactions with biomolecules, unlike neutral aldehydes or carbazoles .
Biological Activity
The compound 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide is a derivative of fluorene, which has garnered interest for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C₃₁H₃₃I₂N₂O
- Molecular Weight : 661.50 g/mol
- CAS Number : Not available in the provided sources.
The biological activity of fluorene derivatives often involves the induction of apoptosis in cancer cells. Research indicates that compounds similar to 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) can activate caspases, which are crucial in the apoptotic pathway. For instance, studies on N-aryl-9-oxo-9H-fluorene derivatives have shown their ability to induce apoptosis through caspase activation and cell cycle arrest in various cancer cell lines such as T47D (human breast cancer), HCT116 (human colon cancer), and SNU398 (hepatocellular carcinoma) .
Table 1: Efficacy of Related Compounds
| Compound | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D | <0.5 | Caspase activation |
| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | HCT116 | 0.15 - 0.29 | Tubulin inhibition |
| 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide | SNU398 | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies of fluorene derivatives indicate that modifications to the fluorene ring can significantly affect biological activity. For example:
- Substitutions at the 7-position of the fluorene ring have been shown to enhance potency against cancer cells.
- The introduction of different functional groups can alter solubility and bioavailability, impacting overall efficacy .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Apoptosis Induction : A study demonstrated that certain N-substituted fluorene derivatives could induce apoptosis in T47D cells with sub-micromolar potency through caspase activation .
- Cell Cycle Arrest : Compounds were shown to arrest HCT116 cells in the G2/M phase before inducing apoptosis, suggesting a dual mechanism involving both cell cycle modulation and apoptotic signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
